molecular formula C11H5F17O2 B105885 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid CAS No. 34598-33-9

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid

Cat. No.: B105885
CAS No.: 34598-33-9
M. Wt: 492.13 g/mol
InChI Key: JZRCRCFPVAXHHQ-UHFFFAOYSA-N
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Description

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid is a perfluorinated carboxylic acid with the molecular formula C11H5F17O2. This compound is part of a class of chemicals known for their high stability and resistance to degradation due to the strong carbon-fluorine bonds. These properties make it useful in various industrial applications, particularly in the production of water and oil-repellent materials.

Scientific Research Applications

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.

    Biology: Its unique properties make it useful in studying the effects of perfluorinated compounds on biological systems.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

    Industry: It is widely used in the production of water and oil-repellent coatings, as well as in the manufacture of non-stick surfaces.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid typically involves the fluorination of undecanoic acid derivatives. One common method is the electrochemical fluorination (ECF) process, where undecanoic acid is subjected to fluorine gas in the presence of an electrolyte, resulting in the substitution of hydrogen atoms with fluorine atoms.

Industrial Production Methods

In industrial settings, large-scale production of this compound often employs a similar ECF process but with optimized conditions to ensure high yield and purity. The process involves the use of specialized reactors and controlled environments to manage the highly reactive nature of fluorine gas.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid primarily undergoes substitution reactions due to the presence of the highly electronegative fluorine atoms. These reactions often involve the replacement of the carboxyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide or potassium hydroxide, which facilitate the deprotonation of the carboxyl group, making it more reactive. The reactions are typically carried out under controlled temperatures to prevent the decomposition of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting the compound with alcohols can produce esters, while reactions with amines can yield amides.

Mechanism of Action

The mechanism by which 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid exerts its effects is primarily through its interaction with lipid membranes. The compound’s fluorinated tail integrates into lipid bilayers, altering their properties and affecting membrane-associated processes. This can impact various molecular targets and pathways, including those involved in cell signaling and transport.

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctanoic acid (PFOA): Another perfluorinated carboxylic acid with similar properties but a shorter carbon chain.

    Perfluorononanoic acid (PFNA): Similar in structure but with a nine-carbon chain.

    Perfluorodecanoic acid (PFDA): A ten-carbon chain perfluorinated carboxylic acid.

Uniqueness

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid is unique due to its longer carbon chain, which provides enhanced stability and hydrophobicity compared to shorter-chain perfluorinated acids. This makes it particularly effective in applications requiring extreme resistance to water and oil.

Properties

IUPAC Name

4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F17O2/c12-4(13,2-1-3(29)30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRCRCFPVAXHHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F17O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188165
Record name 8:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34598-33-9
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34598-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034598339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8:3 Fluorotelomer carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50188165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A suspension with the desired amount of nanocrystalline cellulose (2 grams in 100 grains methanol; 2 wt %) was solvent exchanged to acetone and then to dry toluene by several successive centrifugations and redispersions. Sonication was performed after each solvent exchange step. The suspension was transferred to a 3-neck round bottom flask and an excess of 2H,2H,3H,3H-perfluoroundecanoic acid (available from SynQuest Laboratories) was added to the stirring suspension followed by a catalytic amount of p-toluenesulfonic acid. The surface modification of the cellulose nanostructures were conducted at 105° C. for up to 24 hours. Following surface treatment, the material was purified and dried as in Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does HFUA contribute to the formation of pH-responsive liquid marbles?

A1: HFUA is a hydrophobic fluorinated fatty acid. The research demonstrates that HFUA powder can adsorb onto the surface of water droplets. [] This adsorption creates a stable, hydrophobic shell around the droplet, leading to the formation of a liquid marble. The pH-responsive nature arises from the carboxylic acid group in HFUA. Changes in pH can alter the ionization state of this group, influencing the hydrophobicity of the HFUA layer and thus the stability of the liquid marble.

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